molecular formula C45H30O3 B12678319 4', 4'', 4'''-Tribenzoyl-1,3,5-triphenylbenzene CAS No. 227099-60-7

4', 4'', 4'''-Tribenzoyl-1,3,5-triphenylbenzene

Cat. No.: B12678319
CAS No.: 227099-60-7
M. Wt: 618.7 g/mol
InChI Key: WOOBPQGYVSIZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-benzoylphenyl)benzene typically involves the reaction of benzoyl chloride with 1,3,5-tris(4-hydroxyphenyl)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,3,5-Tris(4-benzoylphenyl)benzene .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-benzoylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, benzyl alcohols, and various substituted derivatives of 1,3,5-Tris(4-benzoylphenyl)benzene .

Scientific Research Applications

1,3,5-Tris(4-benzoylphenyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-benzoylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-methylphenyl)benzene
  • 1,3,5-Tris(4-ethylphenyl)benzene
  • 1,3,5-Tris(4-methoxyphenyl)benzene

Uniqueness

1,3,5-Tris(4-benzoylphenyl)benzene is unique due to its specific benzoyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific reactivity patterns .

Properties

CAS No.

227099-60-7

Molecular Formula

C45H30O3

Molecular Weight

618.7 g/mol

IUPAC Name

[4-[3,5-bis(4-benzoylphenyl)phenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C45H30O3/c46-43(34-10-4-1-5-11-34)37-22-16-31(17-23-37)40-28-41(32-18-24-38(25-19-32)44(47)35-12-6-2-7-13-35)30-42(29-40)33-20-26-39(27-21-33)45(48)36-14-8-3-9-15-36/h1-30H

InChI Key

WOOBPQGYVSIZEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.